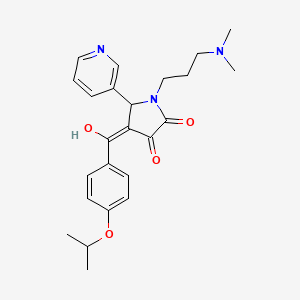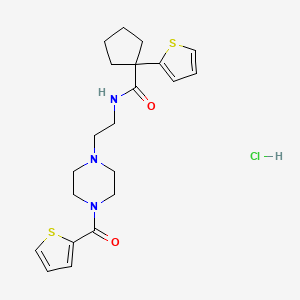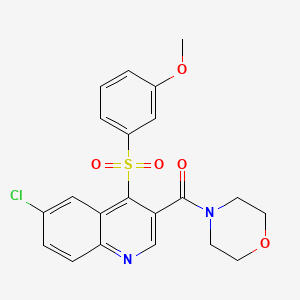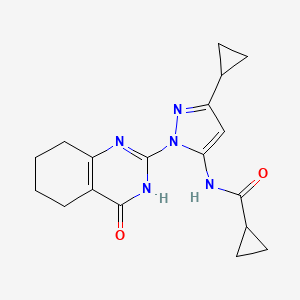
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation of Structurally Diverse Libraries
This compound, derived from 2-acetylthiophene, was utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. Through these reactions, dithiocarbamates, thioethers, and various nitrogen-containing heterocycles such as pyrazolines and pyridines were produced, showcasing its versatility as a precursor for complex molecular scaffolding (Roman, 2013).
Antimicrobial Evaluation
Novel substituted derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The study focused on creating isoxazoline incorporated pyrrole derivatives, which were then tested for in vitro antibacterial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Supramolecular Adducts Formation
Research into the formation of supramolecular adducts through classical H-bonds and noncovalent interactions has been conducted. The study highlights the ability of pyridine derivatives, closely related to the chemical compound , to form complex structures with carboxylic acids, contributing to the understanding of molecular interactions and crystal engineering (Fang et al., 2020).
Conducting Polymer Synthesis
Another application involves the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This research demonstrates the potential use of pyrrole derivatives, akin to the compound of interest, in creating materials with unique electrical properties suitable for various technological applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Antioxidant Studies
Additionally, quinazolin derivatives, which share structural similarities with the compound, were synthesized and characterized for their potential as antioxidants. These studies provide insights into how modifications to the molecular structure can influence antioxidant activity, suggesting pathways for the development of novel antioxidant agents (Al-azawi, 2016).
properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16(2)31-19-10-8-17(9-11-19)22(28)20-21(18-7-5-12-25-15-18)27(24(30)23(20)29)14-6-13-26(3)4/h5,7-12,15-16,21,28H,6,13-14H2,1-4H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSBLJFOZPFKML-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)
![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)

![Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate](/img/structure/B2414781.png)


![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)

![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)

